molecular formula C6H5ClO2S B8669829 2-Chlorobenzenesulphinic acid

2-Chlorobenzenesulphinic acid

Cat. No. B8669829
M. Wt: 176.62 g/mol
InChI Key: VDLWSAISTMYDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04600709

Procedure details

24.6 g (170 mmol) of 4-chloro-1,2-benzenediol are added while stirring, under nitrogen, to a solution of 28.8 g (163 mmol) of 2-chlorobenzenesulphinic acid (obtained by the reduction of 2-chlorobenzenesulphonyl chloride with sodium sulphite) in 163 ml of 1N sodium hydroxide solution. In the course of 40 minutes there is added dropwise thereto, at room temperature, a solution of 82 g (240 mmol) of potassium hexacyanoferrate (II) and 150 g of sodium acetate trihydrate in 300 ml of water. The solution becomes turbid and an oil forms which, after stirring for 2 hours, crystallises. The reaction mixture is extracted three times with ethyl acetate. The organic phases are washed with water and saturated sodium chloride solution, dried and concentrated by evaporation. The crude brown crystals are dissolved in warm isopropanol and treated with activated carbon. The solution is filtered, concentrated to 200 ml, added dropwise to 800 ml of ice-cold water and stirred for 2 hours while cooling with ice. The white suspension is filtered with suction, and the filtration residue is washed with water and dried, yielding 4-chloro-5-(2-chlorophenylsulphonyl)-1,2-benzenediol in the form of white crystals having a melting point of 226°-229°.
Quantity
163 mL
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
28.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=C(O)C(O)=CC=1.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[S:17]([OH:19])=[O:18].[OH-:20].[Na+:21]>>[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[S:17]([Cl:1])(=[O:19])=[O:18].[S:17]([O-:19])([O-:20])=[O:18].[Na+:21].[Na+:21] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
163 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)O)O
Step Three
Name
Quantity
28.8 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)Cl
Name
Type
product
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.